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Compound of Interest

Compound Name: hexaaquacobalt(II)

Cat. No.: B1241676 Get Quote

This guide provides researchers, scientists, and drug development professionals with essential

information for preventing the precipitation of cobalt(II) hydroxide from aqueous solutions of

hexaaquacobalt(II), [Co(H₂O)₆]²⁺.

Frequently Asked Questions (FAQs)
Q1: Why is a precipitate forming in my pink hexaaquacobalt(II) solution?

A1: The pink color of your solution is characteristic of the hexaaquacobalt(II) ion,

[Co(H₂O)₆]²⁺.[1][2][3] This complex ion is weakly acidic and can undergo hydrolysis, a reaction

with water, where it donates a proton (H⁺) from one of its coordinated water molecules.[4][5]

This equilibrium is sensitive to pH. If a base (a source of hydroxide ions, OH⁻) is introduced, it

neutralizes the H⁺ ions, shifting the equilibrium to the right and leading to the formation of a

neutral, insoluble complex, cobalt(II) hydroxide, Co(OH)₂.[5][6][7] This insoluble complex is

what you observe as a blue or pink precipitate.[1][7]

Q2: At what pH does cobalt(II) hydroxide begin to precipitate?

A2: The precipitation of cobalt(II) hydroxide is highly dependent on the pH of the solution.

Precipitation generally begins to occur in the pH range of 7.7 to 8.0.[8][9] As the pH increases

further into the alkaline range, the precipitation becomes more complete.

Q3: How can I prevent the precipitation of cobalt(II) hydroxide?
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A3: The primary method to prevent precipitation is to maintain a sufficiently acidic pH. By

adding a strong acid (e.g., nitric acid or sulfuric acid), you increase the concentration of H⁺ ions

in the solution. According to Le Châtelier's Principle, this shifts the hydrolysis equilibrium back

towards the stable, soluble hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, thus preventing the

formation of the hydroxide precipitate. For long-term stability, especially in complex matrices,

using a chelating agent like EDTA can also be effective as it forms a stable, soluble complex

with Co²⁺.[10]

Q4: What if I've already formed a cobalt(II) hydroxide precipitate? Can it be redissolved?

A4: Yes, in most cases. The precipitation reaction is reversible. By adding a strong acid, you

can neutralize the hydroxide ions and shift the equilibrium back towards the soluble

hexaaquacobalt(II) ion, causing the precipitate to dissolve.[5]
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Problem Possible Cause Recommended Solution

A blue or pink precipitate forms

immediately upon addition of

another reagent.

The added reagent is basic,

causing a rapid increase in the

local pH of the solution.

Add the reagent slowly while

vigorously stirring. Consider

pre-adjusting the pH of the

hexaaquacobalt(II) solution to

be more acidic before the

addition.

The solution is initially clear but

a precipitate forms over time.

The solution is not sufficiently

acidic to counteract the

natural, slow hydrolysis of the

hexaaquacobalt(II) ion. This

can be exacerbated by the

absorption of atmospheric

CO₂, which can slightly alter

the pH.

Prepare the stock solution of

the cobalt salt in a slightly

acidic medium (e.g., 0.01 M

strong acid). Store the solution

in a tightly sealed container to

minimize interaction with air.

The precipitate does not

redissolve upon acidification.

The precipitate may have been

oxidized. Under alkaline

conditions and in the presence

of air, cobalt(II) hydroxide can

be oxidized to the more inert

cobalt(III) hydroxide, which is

less soluble in acid.[5]

Prevention is key. Work under

an inert atmosphere (e.g.,

nitrogen or argon) if the

solution will be made basic,

even temporarily. Once

formed, cobalt(III) hydroxide is

very difficult to redissolve.

Quantitative Data Summary
The following table summarizes key quantitative data regarding the solubility of cobalt(II)

hydroxide.
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Parameter Value Reference

Solubility Product Constant

(Ksp)
5.92 x 10⁻¹⁵ [11]

Molar Solubility in Water
~1.14 x 10⁻⁵ mol/L (calculated

from Ksp)

Solubility in Water 3.20 mg/L [12]

Precipitation pH Range Starts around pH 7.7 - 8.0 [8][9]

Experimental Protocols
Protocol 1: Preparation of a Stable Acidified
Hexaaquacobalt(II) Solution
This protocol describes the preparation of a 0.1 M hexaaquacobalt(II) solution that is stabilized

against hydroxide precipitation.

Materials:

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or Cobalt(II) nitrate hexahydrate

(Co(NO₃)₂·6H₂O)

Deionized water

0.1 M Nitric Acid (HNO₃)

Procedure:

Weighing: Accurately weigh out the required mass of the cobalt(II) salt to prepare the desired

volume of a 0.1 M solution (e.g., 2.38 g of CoCl₂·6H₂O for 100 mL).

Dissolution: To a volumetric flask, add approximately half of the final desired volume of

deionized water.

Acidification: Add a small, measured volume of 0.1 M nitric acid to the water to ensure the

final solution is slightly acidic. A final pH of 4-5 is generally sufficient.
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Solubilization: Add the weighed cobalt(II) salt to the acidified water in the flask.

Mixing: Swirl the flask gently until all the solid has completely dissolved. The solution should

be a clear pink.

Final Volume: Carefully add deionized water to the calibration mark on the volumetric flask.

Homogenization: Cap the flask and invert it several times to ensure the solution is

homogeneous.

Storage: Transfer the solution to a clean, clearly labeled, and tightly sealed storage bottle.

Visual Guides
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Caption: Equilibrium between soluble hexaaquacobalt(II) and its precipitate.
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Precipitate observed in
Co(II) solution?

Measure Solution pH

Yes

No action needed.
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No
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dropwise with stirring.
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Consider other contaminants

or complexing agents.

No

Does precipitate
dissolve?

Solution Stabilized.
Maintain acidic pH.

Yes

Potential Oxidation to Co(III).
Consider preparing fresh
solution under inert gas.

No

Click to download full resolution via product page

Caption: Troubleshooting workflow for cobalt hydroxide precipitation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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